molecular formula C21H20N2O4 B244484 N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B244484
M. Wt: 364.4 g/mol
InChI Key: VNYZNWKAAYQRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a key role in pain perception and signaling. EMA401 has been shown to be effective in preclinical models of neuropathic pain and has undergone clinical trials for the treatment of chronic pain in humans.

Mechanism of Action

EMA401 is a highly selective antagonist of the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, which is expressed in the peripheral nervous system and has been shown to play a key role in pain perception and signaling. By blocking the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, EMA401 reduces pain signaling and can alleviate chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, decreasing the expression of pain-related genes, and reducing the activity of pain-sensing neurons. These effects contribute to its ability to reduce chronic pain.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for lab experiments, including its high selectivity for the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, its ability to penetrate the blood-brain barrier, and its demonstrated efficacy in preclinical models of neuropathic pain. However, EMA401 also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on EMA401, including:
1. Further preclinical studies to better understand its mechanism of action and potential therapeutic applications.
2. Clinical trials to evaluate its efficacy in treating other types of chronic pain, such as cancer-related pain or fibromyalgia.
3. Development of new formulations or delivery methods to improve its pharmacokinetic properties and increase its efficacy.
4. Investigation of potential combination therapies with other pain medications to enhance its effects.
5. Exploration of its potential as a treatment for other conditions, such as anxiety or depression, that are associated with chronic pain.

Synthesis Methods

The synthesis of EMA401 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-ethylbenzoic acid with 4-methoxyaniline to form the intermediate 3-(4-ethylbenzoyl)aminophenol. This intermediate is then converted to the final product, EMA401, through a series of reactions involving furfurylamine and other reagents.

Scientific Research Applications

EMA401 has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Preclinical studies have shown that EMA401 is effective in reducing neuropathic pain in animal models, and clinical trials have demonstrated its safety and efficacy in humans.

properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-3-14-6-8-15(9-7-14)20(24)23-17-13-16(10-11-18(17)26-2)22-21(25)19-5-4-12-27-19/h4-13H,3H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

VNYZNWKAAYQRKW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.